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Abstract
Erythrosine sodium, also known as Erythrosine B, Acid Red 51, or FD&C Red No. 3, is a

versatile xanthene dye with broad applications in biological research, most notably as a vital

stain for assessing cell viability.[1][2][3] This technical guide provides an in-depth exploration of

the core mechanisms governing Erythrosine sodium's function in cell staining. It details the

physicochemical principles of membrane exclusion, the dye's interaction with intracellular

components, and its utility in various cell types. Furthermore, this document presents

quantitative data, detailed experimental protocols, and visual diagrams to offer a

comprehensive resource for laboratory professionals.

Core Mechanism of Action: The Principle of
Membrane Exclusion
The primary mechanism by which Erythrosine sodium functions as a vital stain is through the

principle of membrane integrity exclusion.[1][4][5]

Live, Viable Cells: Healthy cells possess an intact and selectively permeable plasma

membrane. This membrane acts as a barrier, effectively excluding the polar, negatively

charged Erythrosine sodium molecules from entering the cytoplasm.[1][2][5] Consequently,

viable cells remain unstained and appear colorless under bright-field microscopy.[1][6]
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Non-Viable, Dead Cells: Cells that have undergone apoptosis or necrosis have compromised

plasma membranes.[7] These damaged membranes lose their selective permeability,

allowing Erythrosine sodium to freely enter the cell.[1][8]

Once inside a non-viable cell, Erythrosine sodium binds to intracellular proteins, resulting in a

distinct pink or red coloration of the dead cells.[9][10] This staining allows for the differentiation

and quantification of live versus dead cells in a population.[7]

Physicochemical Properties and Cellular Interaction
Erythrosine sodium (C₂₀H₆I₄Na₂O₅) is a tetraiodofluorescein derivative.[3][11][12] Its

chemical structure and resulting polarity are central to its function as a viability dye. The

disodium salt is readily soluble in aqueous solutions, forming a negatively charged molecule

that cannot passively diffuse across the hydrophobic lipid bilayer of a healthy cell membrane.[2]

[13]

Studies have shown that Erythrosine B can bind to proteins, a property that contributes to the

staining of intracellular components in non-viable cells.[14][15][16] The interaction is primarily

with positively charged plasma proteins.[10] This binding is reversible and can be influenced by

the presence of other proteins, such as serum albumin in culture media.[2][15][17] The

presence of serum may necessitate higher concentrations of the dye for effective staining.[2]

Quantitative Data Summary
The following tables summarize key quantitative data related to the use of Erythrosine
sodium in cell staining applications.

Table 1: Recommended Staining Concentrations
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Cell Type
Erythrosine B
Concentration (w/v)

Solvent Reference

Mammalian Cells

(general)
0.02%

Phosphate-Buffered

Saline (PBS)
[1]

Adherent U2-OS Cells

(serum-free)
0.06% Cell Culture Media [2]

Adherent U2-OS Cells

(with 5% FBS)
0.2% or higher Cell Culture Media [2]

Yeast Cells
0.05% (final

concentration)
0.1M Tris-HCl buffer [18]

Table 2: Comparison of Vital Stains

Feature Erythrosine B Trypan Blue

Toxicity
Lower, generally considered

non-toxic and biosafe

Higher, known to be

carcinogenic and cytotoxic

Staining Efficiency (Monolayer

Cells)
Stains all lethally treated cells

Optimally stains only about

60% of lethally treated cells

Interference with Serum

Proteins
Lessened binding

Can bind to serum proteins,

potentially interfering with

staining

Stability

More stable at different

temperatures and storage

conditions

Prone to precipitation,

requiring warming or filtering

Color Cherry pink/Red Blue

Experimental Protocols
Protocol for Mammalian Cell Viability Assessment
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This protocol is adapted for counting mammalian cells using a hemocytometer or an automated

cell counter.

Materials:

Erythrosine B solution (0.02% w/v in PBS)

Cell suspension

Phosphate-Buffered Saline (PBS)

Hemocytometer or automated cell counter

Micropipettes and tips

Procedure:

Harvest and resuspend cells in PBS to obtain a single-cell suspension.

In a microcentrifuge tube, mix the cell suspension and Erythrosine B solution in a 1:1 ratio

(e.g., 10 µL of cell suspension + 10 µL of 0.02% Erythrosine B).[6][7]

Mix the solution gently by pipetting. No incubation time is required.[9]

Immediately load the stained cell suspension into a hemocytometer or the appropriate slide

for an automated cell counter.

Under a microscope (for hemocytometer use), count the number of live (unstained) and dead

(pink/red) cells in the central grid.

Calculate cell viability using the following formula:

% Viability = (Number of live cells / Total number of cells) x 100

Protocol for Staining Adherent Mammalian Cells
This protocol is for the terminal staining of adherent cells for visualization and counting.

Materials:
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Erythrosine B stock solution (e.g., 6% w/v in water)

Cell culture plate with adherent cells

Serum-free cell culture media

Procedure:

Aspirate the old culture medium from the cells.

Wash the cells once with serum-free media.

Add fresh serum-free media to the cells.

Add the Erythrosine B stock solution to the media to achieve a final concentration of 0.06%.

[2] For a 1:100 dilution, add 10 µL of 6% Erythrosine B to 1 mL of media.

Gently swirl the plate to mix.

Incubate for 10-15 minutes at 37°C.[2] During this time, non-viable cells will stain intensely,

and even some live cells may begin to take up the dye, leading to terminal staining.[2]

Visualize the cells under a microscope. Dead cells will show pronounced nuclear and faint

cytoplasmic staining.[2]

Visualizing the Mechanism and Workflow
The following diagrams, created using the DOT language, illustrate the core concepts and

workflows described in this guide.
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Mechanism of Erythrosine B Staining
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Caption: Core mechanism of Erythrosine B as a vital exclusion dye.
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Experimental Workflow for Cell Viability Assay

Start: Cell Suspension

Mix 1:1 with
0.02% Erythrosine B

Load onto Hemocytometer
or Automated Counter

Count Live (Unstained)
and Dead (Stained) Cells

Calculate % Viability

End: Viability Result

Click to download full resolution via product page

Caption: Standard workflow for assessing cell viability with Erythrosine B.

Beyond Viability Staining: Photodynamic Action
It is important for researchers to be aware that Erythrosine B also functions as a

photosensitizer.[19][20][21][22] When exposed to light of an appropriate wavelength,

Erythrosine B can generate reactive oxygen species (ROS), which are cytotoxic.[19][20][23]
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This property is exploited in photodynamic therapy (PDT) for killing cancer cells and bacteria.

[19][20][21][22] While this mechanism is distinct from its use as a simple viability stain

performed under normal laboratory lighting, prolonged exposure to intense light during

microscopy could potentially impact cell health.

Conclusion
Erythrosine sodium is a reliable, safe, and effective vital stain for the assessment of cell

viability across a range of biological systems.[1][4][5] Its mechanism of action is fundamentally

based on the selective permeability of the plasma membrane in live cells, which excludes the

dye, while compromised membranes of dead cells allow its entry and subsequent staining of

intracellular proteins.[1][5][9] With its advantages over traditional dyes like Trypan Blue,

including lower toxicity and greater stability, Erythrosine B is an invaluable tool for researchers

in cell biology and drug development.[5][24] This guide provides the foundational knowledge

and practical protocols to effectively implement Erythrosine B staining in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1197411?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1197411?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

